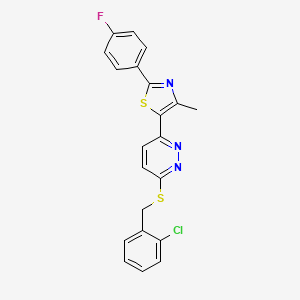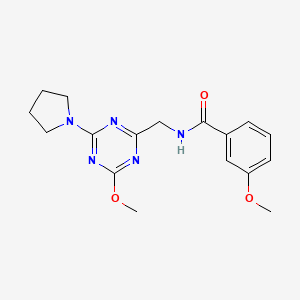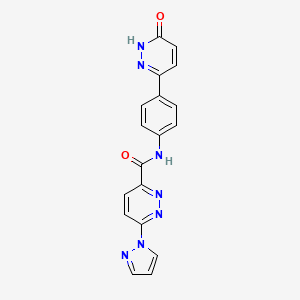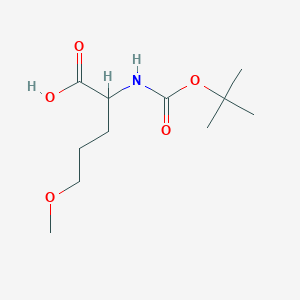
2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid” is a chemical compound. It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as NMR, elemental analysis, and IR spectroscopic analysis . The molecular weight of a similar compound, Boc-Dap-OH, is 204.22 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to peptide synthesis. The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, the Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Structural Mimicry
Unnatural amino acids, such as 2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid, play a crucial role in mimicking structural elements of peptides. For instance, an unnatural amino acid was developed to duplicate the hydrogen-bonding functionality of a tripeptide β-strand, forming β-sheet-like hydrogen-bonded dimers. This amino acid, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, was protected by tert-butyloxycarbonyl (Boc) and incorporated into peptides using standard synthesis techniques, demonstrating its utility in studying peptide structures and interactions (Nowick et al., 2000).
Enzyme Inhibition
The compound also finds application in the design of enzyme inhibitors. For example, it served as a building block in the synthesis of renin inhibitory peptides. These peptides contained a dipeptide isostere with a novel acid residue that acted as a transition-state analogue, mimicking the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis. Such studies are vital for developing therapeutics targeting specific enzymes (Thaisrivongs et al., 1987).
Chromogenic Assays
Additionally, the compound was used in the development of selective assays for detecting enzyme activity, such as the HIV-protease assay. This involved the synthesis of oligopeptides serving as chromogenic protease substrates, which allowed for spectrophotometric detection of protease activity. Such applications highlight the compound's utility in biochemical research and diagnostics (Badalassi et al., 2002).
Novel Amino Acid Creation
The compound's applications extend to the synthesis of novel amino acids, which are essential for studying protein structure and function. For example, the synthesis and resolution of amino acids like L-2-amino-5-arylpentanoic acids, constituents in AM-toxins, demonstrate the compound's role in creating unique amino acid structures for scientific study (Shimohigashi et al., 1976).
Wirkmechanismus
Target of Action
It’s known that tert-butoxycarbonyl (boc) protected amino acids are often used in peptide synthesis . Therefore, it’s plausible that this compound may interact with peptide or protein targets in the body.
Mode of Action
Boc-protected amino acids are typically used in peptide synthesis, where they prevent unwanted reactions during the synthesis process . The Boc group is removed under acidic conditions, revealing the amino group that can then participate in peptide bond formation .
Biochemical Pathways
Given its potential role in peptide synthesis, it may influence the formation of specific peptides and thereby affect the pathways these peptides are involved in .
Pharmacokinetics
It’s known that boc-protected amino acids are typically used in the laboratory setting for peptide synthesis
Result of Action
As a boc-protected amino acid, it likely plays a role in the synthesis of peptides, potentially influencing the structure and function of these peptides .
Action Environment
Factors such as ph and temperature are known to influence the stability of boc-protected amino acids and their reactivity in peptide synthesis .
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound could involve expanding the applicability of amino acid ionic liquids (AAILs) in organic synthesis . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Eigenschaften
IUPAC Name |
5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(9(13)14)6-5-7-16-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCHQJQUXCVSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2351947-24-3 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-5-methoxypentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
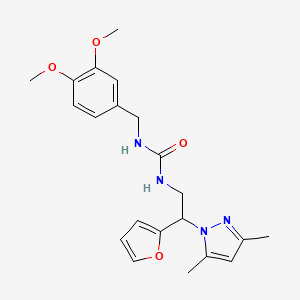
![7-[2-(2-methylpiperidin-1-yl)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2847041.png)
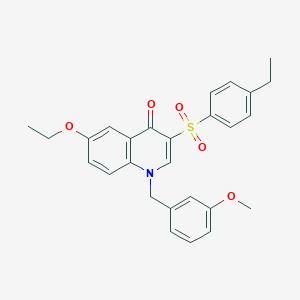
![3-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2847044.png)

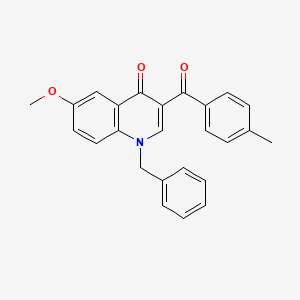
![N-[3-[2-(Benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2847052.png)


![N-mesityl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2847059.png)
